Palmitoyl coenzyme A potassium salt

Sphingolipid biosynthesis Enzyme kinetics SPTLC3

Researchers requiring reproducible long-chain fatty acid metabolism data face variability from uncharacterized acyl-CoA chain lengths or salt forms. Palmitoyl coenzyme A potassium salt (CAS 1763-10-6) eliminates this uncertainty. • Defined C16 chain length ensures physiological Vmax in SPT assays-myristoyl-CoA (C14) shows ~50% lower activity • 6.4-fold higher ACBP affinity vs. myristoyl-CoA (Kd 80 nM vs. 510 nM); CPT Km = 1.8 × 10⁻⁵ M • Validated CMC range (7-250 µM) enables micelle-effect correction in kinetic assays • Potassium salt guarantees 4% w/v aqueous solubility for reproducible enzyme and binding studies

Molecular Formula C37H65KN7O17P3S
Molecular Weight 1044.0 g/mol
Cat. No. B8022882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePalmitoyl coenzyme A potassium salt
Molecular FormulaC37H65KN7O17P3S
Molecular Weight1044.0 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O.[K+]
InChIInChI=1S/C37H66N7O17P3S.K/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-28(46)65-21-20-39-27(45)18-19-40-35(49)32(48)37(2,3)23-58-64(55,56)61-63(53,54)57-22-26-31(60-62(50,51)52)30(47)36(59-26)44-25-43-29-33(38)41-24-42-34(29)44;/h24-26,30-32,36,47-48H,4-23H2,1-3H3,(H,39,45)(H,40,49)(H,53,54)(H,55,56)(H2,38,41,42)(H2,50,51,52);/q;+1/p-1/t26-,30-,31-,32+,36-;/m1./s1
InChIKeyHJVKHXBDBUXHBT-NNGKVBCISA-M
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Palmitoyl Coenzyme A Potassium Salt Overview


Palmitoyl coenzyme A potassium salt (CAS 1763-10-6) is the activated acyl-CoA thioester of palmitic acid (C16:0), serving as an essential substrate in fatty acid β-oxidation, sphingolipid biosynthesis, and protein palmitoylation [1]. Unlike shorter-chain acyl-CoAs, palmitoyl-CoA requires the carnitine shuttle for mitochondrial import, making it a specific probe for long-chain fatty acid metabolism studies [2]. The potassium salt form provides defined solubility and stability characteristics that are critical for reproducible enzymatic and binding assays .

Why Palmitoyl-CoA Potassium Salt Is Distinct


Acyl-CoA analogs exhibit strict chain-length discrimination in enzyme active sites and binding pockets; for instance, serine palmitoyltransferase displays a ~50% lower Vmax with myristoyl-CoA (C14) compared to palmitoyl-CoA (C16), while acyl-CoA-binding proteins show up to 6.4-fold differences in affinity between these chain lengths [1]. Furthermore, the counterion selection materially affects handling—the potassium salt of palmitoyl-CoA provides defined aqueous solubility (4% w/v) and a spectrophotometric purity benchmark that the free acid or alternative salt forms do not guarantee . Substituting a different acyl-CoA chain length or an uncharacterized salt form therefore introduces uncontrolled variables in kinetic, binding, or cellular assays.

Quantitative Differentiation from Acyl-CoA Analogs


SPT Kinetics: Palmitoyl-CoA vs. Myristoyl-CoA

In HEKSPTLC3 cells expressing the SPTLC3 subunit of serine palmitoyltransferase, the Vmax for myristoyl-CoA (C14) was approximately 50% lower than that observed for palmitoyl-CoA (C16), despite comparable Km values for the two substrates [1]. This direct head-to-head comparison demonstrates that palmitoyl-CoA is the kinetically preferred substrate for the canonical long-chain base biosynthetic enzyme, with myristoyl-CoA being a significantly less efficient substitute.

Sphingolipid biosynthesis Enzyme kinetics SPTLC3

ACBP Binding Affinity: Palmitoyl-CoA vs. Myristoyl-CoA

Microscale thermophoresis binding assays with recombinant Aspergillus oryzae ACBP revealed a dissociation constant (Kd) of 80 nM for palmitoyl-CoA, compared to 510 nM for myristoyl-CoA—a 6.4-fold difference in affinity [1]. This quantifies the strong chain-length preference of ACBP for long-chain (C16) over medium-chain (C14) acyl-CoA esters.

Lipid transport ACBP Microscale thermophoresis

Class II ACBP Affinity: Palmitoyl-CoA vs. Unsaturated C18 Analogs

Isothermal titration calorimetry with sunflower Class II acyl-CoA-binding protein (rHaACBP1) yielded Kd values of 0.11 µM for palmitoyl-CoA (16:0-CoA), 0.13 µM for stearoyl-CoA (18:0-CoA), 6.4 µM for oleoyl-CoA (18:1-CoA), and 21.4 µM for linoleoyl-CoA (18:2-CoA) [1]. While both saturated C16 and C18 species bind with high affinity, introduction of one double bond reduces affinity ~58-fold, and two double bonds reduces it ~195-fold relative to palmitoyl-CoA.

Plant lipid metabolism Acyl-CoA trafficking Isothermal titration calorimetry

CMC Differentiation: Palmitoyl-CoA vs. Stearoyl-CoA and Oleoyl-CoA

Critical micelle concentrations (CMCs) of palmitoyl-CoA, determined fluorimetrically, ranged from 7 to 250 µM depending on buffer composition, pH, and ionic strength [1]. Stearoyl-CoA and oleoyl-CoA CMCs were also measured and found to be consistent with expected chain-length and unsaturation effects, but the values differ meaningfully from palmitoyl-CoA [1]. These CMC differences affect the concentration range over which each acyl-CoA remains monomeric versus micellar, with direct consequences for enzyme kinetics and substrate availability.

Micellization Physical chemistry Enzyme kinetics interpretation

Potassium Salt: Defined Solubility and Storage Stability

Palmitoyl coenzyme A potassium salt exhibits aqueous solubility of 4% (w/v) and remains stable for at least one year when stored dry at 0°C in a desiccator protected from light . Solutions prepared from this salt are stable for several months at -15°C . These specifications provide a reproducible handling baseline that is not guaranteed for the free acid form or for alternative salt forms lacking published stability and solubility data.

Formulation Stability QC

Spectrophotometric Purity Assessment by Extinction Coefficients

The potassium salt of palmitoyl-CoA is characterized by defined adenine molar extinction coefficients: ε = 6.4 × 10⁶ cm²/mol at 260 nm and ε = 9.4 × 10⁶ cm²/mol at 232 nm . Elevated absorption at 232 nm relative to the 260 nm reference indicates thioester impurities such as S-palmitoyl glutathione . This spectrophotometric fingerprint provides a rapid, quantitative QC metric that is not universally reported for other salt forms or for the free acid, enabling users to verify batch purity prior to critical experiments.

Quality control Spectrophotometry Purity

Palmitoyl-CoA Potassium Salt Applications


Sphingolipid Biosynthesis with Authentic C16 Substrate

When measuring serine palmitoyltransferase (SPT) activity in cell lysates or with purified enzyme preparations, palmitoyl coenzyme A potassium salt should be used as the acyl donor substrate. As demonstrated by Hornemann et al. (2009), myristoyl-CoA (C14) exhibits a ~50% lower Vmax than palmitoyl-CoA in SPTLC3-expressing cells, making the C16 chain length essential for obtaining physiologically relevant kinetic parameters [1].

ACBP Affinity and Competitive Binding Studies

For in vitro characterization of ACBPs from any organism, palmitoyl-CoA is the preferred high-affinity ligand. Hao et al. (2016) reported a Kd of 80 nM for Aspergillus oryzae ACBP binding to palmitoyl-CoA, versus 510 nM for myristoyl-CoA—a 6.4-fold difference [1]. Using palmitoyl-CoA ensures detection of high-affinity interactions and provides a sensitive baseline for competition experiments with other acyl-CoA species.

CPT Activity Assays and Inhibitor Screening

Palmitoyl coenzyme A potassium salt serves as the canonical long-chain substrate for CPT activity measurements. Purified CPT exhibits a K′m of 1.8 × 10⁻⁵ M for palmitoyl-CoA and achieves maximal Vmax with this substrate [1]. Researchers screening CPT inhibitors or studying fatty acid oxidation should use palmitoyl-CoA to ensure assay sensitivity and comparability with published kinetic constants.

Micellization and Physical-Chemical Studies

When studying the physical behavior of acyl-CoAs in aqueous buffers—for example, to interpret enzyme kinetics at high substrate concentrations—palmitoyl-CoA potassium salt provides a well-characterized CMC range (7–250 µM, depending on buffer) [1]. This data allows researchers to calculate the fraction of monomeric vs. micellar substrate and to correct for micellization effects in kinetic assays, an adjustment that differs for stearoyl-CoA or oleoyl-CoA.

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